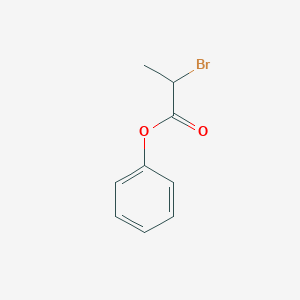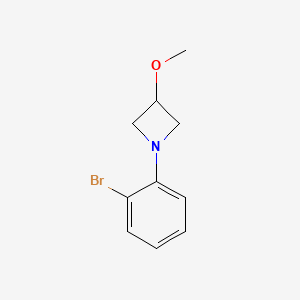
2-Bromo-4-(4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydroindazol-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydroindazol-1-yl)benzonitrile is a complex organic compound that features a bromine atom, a trifluoromethyl group, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydroindazol-1-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydroindazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while oxidation and reduction can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
2-Bromo-4-(4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydroindazol-1-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing potential pharmaceutical agents.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydroindazol-1-yl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group and the benzonitrile moiety play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromobenzotrifluoride
- (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine
Uniqueness
2-Bromo-4-(4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydroindazol-1-yl)benzonitrile is unique due to its combination of a bromine atom, a trifluoromethyl group, and a benzonitrile moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C15H9BrF3N3O |
|---|---|
Peso molecular |
384.15 g/mol |
Nombre IUPAC |
2-bromo-4-[4-oxo-3-(trifluoromethyl)-6,7-dihydro-5H-indazol-1-yl]benzonitrile |
InChI |
InChI=1S/C15H9BrF3N3O/c16-10-6-9(5-4-8(10)7-20)22-11-2-1-3-12(23)13(11)14(21-22)15(17,18)19/h4-6H,1-3H2 |
Clave InChI |
VBCUBCBAOSOTCC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C#N)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


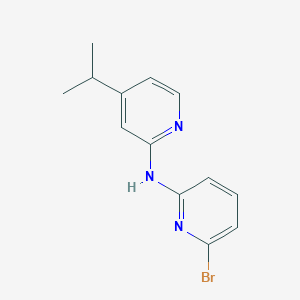
![4-Chloro-6-[(1,1-dimethylethyl)thio]quinoline](/img/structure/B13877736.png)
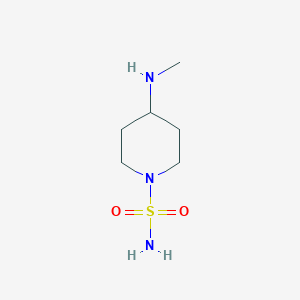
![Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13877755.png)
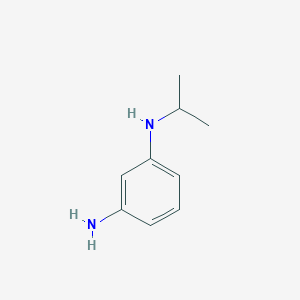

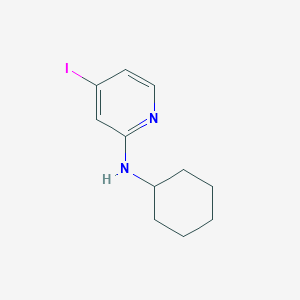
![4-amino-N-[1-(4-ethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13877774.png)
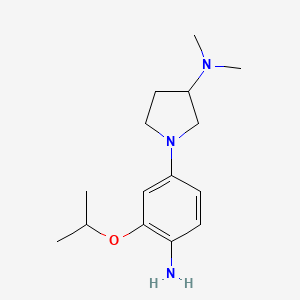
![N-(3,4-dimethoxyphenyl)-6-(1H-indazol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13877788.png)
